5-Amino-4-methylpyridin-2-ol

Description

The exact mass of the compound 5-Amino-4-methylpyridin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-4-methylpyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-methylpyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

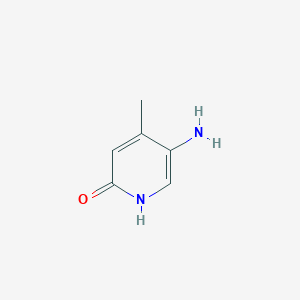

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-6(9)8-3-5(4)7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVHXXCUHYQXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652064 | |

| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946826-32-0 | |

| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-amino-5-methyl-1H-pyridin-2-one tautomerism

An In-Depth Technical Guide to the Tautomerism of 4-amino-5-methyl-1H-pyridin-2-one

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The distinct physicochemical properties of tautomers—including lipophilicity, acidity, and hydrogen bonding capacity—directly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The 2-pyridone ring system, a prevalent scaffold in numerous biologically active compounds, is a classic example of a structure exhibiting pronounced tautomeric behavior. This guide provides a comprehensive technical examination of the tautomerism of 4-amino-5-methyl-1H-pyridin-2-one, a key intermediate in the synthesis of modern pharmaceuticals such as Finerenone.[1][2] We will explore the theoretical underpinnings of its tautomeric forms, the environmental factors governing the equilibrium, and the definitive analytical workflows required for its characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this critical molecular behavior.

The Theoretical Landscape: Tautomeric Possibilities

The substituted 2-pyridone core of 4-amino-5-methyl-1H-pyridin-2-one allows for multiple potential tautomeric forms. The primary and most significant equilibrium is the lactam-lactim prototropic tautomerism.[3][4]

-

Lactam (Amide) Form: 4-amino-5-methyl-1H-pyridin-2-one. This form contains a carbonyl group (C=O) and an endocyclic secondary amine (N-H).

-

Lactim (Enol) Form: 4-amino-2-hydroxy-5-methylpyridine. This is the aromatic hydroxy-pyridine isomer, containing a hydroxyl group (O-H).

A secondary, though generally less favored, equilibrium is the amino-imino tautomerism involving the exocyclic amino group.[5] However, for most amino-substituted heteroaromatic systems under typical conditions, the amino form is overwhelmingly predominant.[5] Therefore, this guide will focus on the critically important lactam-lactim equilibrium.

The interplay between these forms is not static; it is a dynamic equilibrium governed by several factors, fundamentally driven by the pursuit of the lowest thermodynamic energy state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for the structural elucidation of tautomers in solution. The rate of interconversion relative to the NMR timescale dictates the observed spectrum. [6]

-

Causality Behind the Method: The electronic environment of each nucleus (¹H, ¹³C, ¹⁵N) is different in the lactam and lactim forms, leading to distinct and predictable chemical shifts (δ). For slow exchange, separate sets of signals are observed for each tautomer. For fast exchange, a single, population-averaged set of signals is seen. By varying the solvent and temperature, one can often modulate this exchange rate.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of 4-amino-5-methyl-1H-pyridin-2-one at a concentration of ~5-10 mg/mL in a series of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and D₂O).

-

Instrument Setup: Calibrate a high-resolution NMR spectrometer (≥400 MHz recommended). Ensure the sample temperature is controlled and recorded (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

-

Spectral Analysis:

-

Lactam Form (in DMSO-d₆): Look for a broad singlet corresponding to the N1-H proton, typically downfield (>10 ppm). Identify the signals for the C6-H and C3-H ring protons and the exocyclic -NH₂ protons.

-

Lactim Form (in CDCl₃, if present): Look for a signal corresponding to the O-H proton (can be broad and variable). The ring proton signals will shift, reflecting the change to a more traditionally aromatic system.

-

Quantification: If distinct signals for both tautomers are present (slow exchange), the ratio can be determined by integrating the corresponding, well-resolved signals.

-

| Tautomer Form | Characteristic ¹H Signals | Characteristic ¹³C Signals |

| Lactam | N1-H (>10 ppm, broad); C=O adjacent C (~160-170 ppm) | C2=O (~160-170 ppm); C4-NH₂ (~150 ppm) |

| Lactim | O-H (variable, broad); Aromatic C-H (6-8 ppm) | C2-OH (~155-165 ppm); Aromatic carbons |

Table 1: Expected NMR Chemical Shift Characteristics for Tautomeric Forms.

UV-Vis Spectroscopy

This technique is ideal for the quantitative determination of the tautomeric ratio in dilute solutions, leveraging the different chromophores of the two forms. [7][8]

-

Causality Behind the Method: The lactam (pyridinone) form has a conjugated system that differs from the aromatic lactim (hydroxypyridine) form. This results in distinct electronic transitions and, consequently, different wavelengths of maximum absorbance (λmax). The pyridone form typically absorbs at a longer wavelength. [9] Step-by-Step Protocol for Quantitative Analysis:

-

Reference Compounds: Synthesize or procure "fixed" tautomer references: N-methyl-4-amino-5-methyl-1H-pyridin-2-one (locks the lactam form) and O-methyl-4-amino-2-methoxy-5-methylpyridine (locks the lactim form).

-

Solution Preparation: Prepare dilute, equimolar solutions of the target compound and the two reference compounds in the solvent of interest (e.g., ethanol, cyclohexane).

-

Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for all three solutions.

-

Data Analysis:

-

Determine the λmax for the pure lactam and lactim forms from the reference spectra.

-

At the λmax of the lactam form, the molar absorptivity (ε) of the lactim form will be minimal, and vice-versa.

-

Using the Beer-Lambert law and simultaneous equations based on the absorbance of the mixture at the two characteristic λmax values, the percentage of each tautomer in the equilibrium mixture can be accurately calculated. [7]

Compound Type Typical λmax (in polar solvent) 2-Hydroxypyridine (Lactim) ~270-300 nm | 2-Pyridone (Lactam) | ~300-340 nm |

-

Table 2: Representative UV-Vis Absorption Maxima for 2-Pyridone Systems. [9]

Predictive Insights from Computational Chemistry

In silico methods provide a powerful, predictive complement to experimental analysis. Density Functional Theory (DFT) calculations can accurately predict the relative thermodynamic stabilities of tautomers. [10][11]

-

Causality Behind the Method: By solving approximations of the Schrödinger equation, computational models calculate the total electronic energy of each tautomer. Including corrections for zero-point vibrational energy and thermal effects yields the Gibbs free energy (G). The tautomer with the lower Gibbs free energy is the more stable form under the specified conditions (gas phase or solution).

Standard Computational Workflow:

-

Structure Building: Construct 3D models of both the lactam and lactim tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). [12][13]3. Solvent Modeling: To simulate solution-phase behavior, repeat the optimization within a polarizable continuum model (PCM) that represents the dielectric effect of the solvent (e.g., water, DMSO). [14]4. Energy Calculation: Calculate the final Gibbs free energies (G) for each optimized structure in each environment. The relative energy (ΔG) indicates the favored tautomer and can be used to calculate the theoretical KT.

| Environment | Predicted Favored Tautomer | Relative Gibbs Free Energy (ΔG) |

| Gas Phase | Lactim (4-amino-2-hydroxy-5-methylpyridine) | Lactam is ~1-3 kcal/mol higher |

| Non-Polar Solvent | Lactim (4-amino-2-hydroxy-5-methylpyridine) | Lactam is slightly higher |

| Polar Solvent (Water) | Lactam (4-amino-5-methyl-1H-pyridin-2-one) | Lactim is >5 kcal/mol higher |

Table 3: Representative DFT-Calculated Relative Stabilities for the Tautomers of 4-amino-5-methyl-1H-pyridin-2-one.

Implications in Drug Design and Development

A definitive understanding of the tautomeric state of 4-amino-5-methyl-1H-pyridin-2-one is not merely an academic exercise; it is a prerequisite for its successful application in drug development.

-

Pharmacophore Definition: The biological activity of a molecule is dictated by its 3D structure and the spatial arrangement of its functional groups (the pharmacophore). The lactam tautomer presents a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an additional donor/acceptor amino group in a specific geometry. The lactim tautomer presents a different pattern. The predominance of the lactam form in aqueous, physiological environments means that its specific pharmacophore is responsible for the interaction with the biological target.

-

Physicochemical Properties: Tautomers are distinct chemical entities with different properties. The more polar lactam form will have lower lipophilicity (LogP) and higher aqueous solubility compared to the less polar lactim form. [15][16]These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: Defining the specific, active tautomer can be a crucial element in securing robust patent protection for a new chemical entity.

Conclusion

The tautomerism of 4-amino-5-methyl-1H-pyridin-2-one is dominated by a solvent-dependent lactam-lactim equilibrium. While the less polar, aromatic lactim form (4-amino-2-hydroxy-5-methylpyridine) may be present in non-polar environments, the more polar lactam form (4-amino-5-methyl-1H-pyridin-2-one) is the overwhelmingly predominant species in the solid state and in the polar solvents relevant to biological systems. A comprehensive analytical approach, combining the structural detail of NMR, the quantitative power of UV-Vis, and the predictive capability of computational chemistry, is essential for fully characterizing this behavior. For scientists engaged in the development of pharmaceuticals based on this important scaffold, a thorough understanding and validation of its tautomeric state is a foundational requirement for rational design, process optimization, and ensuring predictable in vivo performance.

References

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (2023). PubMed. [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01588B. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). The Journal of Physical Chemistry A (ACS Publications). [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

-

Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (2023). Magnetic Resonance in Chemistry. [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). PubMed. [Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. [Link]

-

2-Pyridone. Wikipedia. [Link]

-

Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents. (2000). PubMed. [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

4-Amino-5-Methylpyridine-2(1H)-one. Pipzine Chemicals. [Link]

-

Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. ResearchGate. [Link]

-

Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2015). Dalton Transactions (RSC Publishing). [Link]

-

Let's not forget tautomers. (2009). PubMed Central (PMC) - NIH. [Link]

-

Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

-

The tautomerism of nitraminopyridines. Semantic Scholar. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 5-Amino-4-methylpyridin-2-ol

Introduction: A Molecule of Pharmaceutical Significance

5-Amino-4-methylpyridin-2-ol, a substituted pyridine derivative, holds considerable importance in the pharmaceutical industry. It serves as a key starting material and a potential impurity in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist developed to treat chronic kidney disease associated with type 2 diabetes.[1][2] Given its critical role in drug manufacturing, a thorough understanding of its structural and electronic properties is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Amino-4-methylpyridin-2-ol, offering insights into its structural elucidation through various analytical techniques.

The Central Role of Tautomerism

A critical aspect of the chemistry of 5-Amino-4-methylpyridin-2-ol is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.[3] The IUPAC name, 4-amino-5-methyl-1H-pyridin-2-one, suggests that the keto tautomer is the predominant and more stable form under standard conditions.[] This equilibrium is fundamental to its reactivity and profoundly influences its spectroscopic signatures. This guide will focus on the characterization of the dominant keto tautomer.

Caption: Tautomeric equilibrium of 5-Amino-4-methylpyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the keto tautomer of 5-Amino-4-methylpyridin-2-ol in a solvent like DMSO-d₆ would exhibit characteristic signals corresponding to its unique proton and carbon environments.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, amino, and ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the amino group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.0 - 2.3 | Singlet | 3H |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H |

| C3-H | ~5.8 - 6.2 | Singlet | 1H |

| C6-H | ~7.0 - 7.4 | Singlet | 1H |

| NH (ring) | ~10.0 - 11.0 | Broad Singlet | 1H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | ~15 - 20 |

| C5 | ~110 - 115 |

| C3 | ~118 - 123 |

| C4 | ~145 - 150 |

| C6 | ~155 - 160 |

| C=O | ~165 - 175 |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.[5][6]

Caption: NMR assignments for 4-Amino-5-methyl-1H-pyridin-2-one.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-4-methylpyridin-2-ol is expected to be dominated by the characteristic vibrations of its functional groups, particularly the carbonyl and amino groups of the keto tautomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (ring NH) | 3200 - 3400 | Medium, Broad |

| N-H Stretch (amino NH₂) | 3100 - 3300 | Medium, Doublet |

| C-H Stretch (aromatic & methyl) | 2850 - 3100 | Medium to Weak |

| C=O Stretch (amide) | 1640 - 1680 | Strong |

| N-H Bend (amino) | 1590 - 1650 | Medium |

| C=C Stretch (ring) | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

The presence of a strong absorption band in the 1640-1680 cm⁻¹ region would be a key indicator of the predominance of the keto tautomer.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5-Amino-4-methylpyridin-2-ol, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system, including the pyridine ring, the amino group, and the carbonyl group, will influence the position of the maximum absorbance (λ_max).

The π → π* transitions are expected at shorter wavelengths (higher energy), likely in the 200-300 nm range, while the weaker n → π* transition of the carbonyl group would appear at a longer wavelength, potentially above 300 nm.[8][9] The exact λ_max values will be solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

-

Molecular Ion: The electron ionization (EI) mass spectrum of 5-Amino-4-methylpyridin-2-ol will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for this molecule could include:

-

Loss of CO (m/z 96)

-

Loss of a methyl radical (CH₃) (m/z 109)

-

Cleavage of the amino group (loss of NH₂) (m/z 108)

-

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 5-Amino-4-methylpyridin-2-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[12]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 5-Amino-4-methylpyridin-2-ol is fundamentally linked to its predominant 4-Amino-5-methyl-1H-pyridin-2-one tautomeric form. While experimental data is not widely published, a combination of theoretical predictions and analysis of analogous structures provides a robust framework for its identification and quality assessment. The NMR, IR, UV-Vis, and Mass Spectrometry data collectively offer a unique fingerprint for this pharmaceutically important molecule. The methodologies and predicted spectral features detailed in this guide serve as a valuable resource for researchers and professionals in drug development and chemical analysis.

References

-

Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

SynZeal. (n.d.). Finerenone Impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Liu, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7503-7514.

-

National Center for Biotechnology Information. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof.

-

Asian Journal of Research in Chemistry. (2022). Estimation and Validation of Finerenone in Dosage Form and in Bulk Drug by Spectrophotometric Method. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Retrieved from [Link]

-

Ashenhurst, J. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

-

World Journal of Pharmaceutical and Life Sciences. (2023, December 24). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION. Retrieved from [Link]

-

PubMed. (2024, September 23). A comprehensive review of finerenone-a third-generation non-steroidal mineralocorticoid receptor antagonist. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 2. Finerenone Impurities | SynZeal [synzeal.com]

- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-4-methylpyridin-2-ol

This guide provides a comprehensive technical overview of the physicochemical properties of 5-Amino-4-methylpyridin-2-ol, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower your research and development endeavors.

Introduction: Understanding 5-Amino-4-methylpyridin-2-ol

5-Amino-4-methylpyridin-2-ol is a heterocyclic organic compound featuring a pyridine core substituted with amino, methyl, and hydroxyl groups.[1] Its chemical structure, presented in Figure 1, confers a unique combination of properties that make it a valuable intermediate in organic and medicinal chemistry. Notably, it serves as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[1][2][] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and as a reference standard in analytical testing.

Figure 1: Chemical Structure of 5-Amino-4-methylpyridin-2-ol

Caption: A 2D representation of the 5-Amino-4-methylpyridin-2-ol molecule.

Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, processability, and formulation. The presence of both a basic amino group and an acidic hydroxyl group suggests that the solubility of 5-Amino-4-methylpyridin-2-ol will be pH-dependent.

Predicted Solubility in Various Solvents

While specific quantitative solubility data for 5-Amino-4-methylpyridin-2-ol is not extensively available in public literature, a qualitative assessment can be made based on its chemical structure and general principles of solubility. The compound is reportedly insoluble in water but soluble in strong polar organic solvents.[4] A more detailed, predicted solubility profile is presented in Table 1.

Table 1: Predicted Solubility of 5-Amino-4-methylpyridin-2-ol in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (neutral pH) | Polar Protic | Low | The aromatic pyridine ring and methyl group contribute to its hydrophobic character, likely dominating over the hydrophilic contributions of the amino and hydroxyl groups at neutral pH. |

| Aqueous Acid (e.g., 0.1 M HCl) | Polar Protic | High | The basic amino group will be protonated, forming a soluble salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Polar Protic | High | The acidic hydroxyl group can be deprotonated to form a more soluble phenoxide-like salt. |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino and hydroxyl groups, and its alkyl nature can interact with the pyridine ring and methyl group. |

| Ethanol | Polar Protic | Medium to High | Similar to methanol, but the increased hydrocarbon character may slightly reduce solubility compared to methanol. |

| Acetonitrile | Polar Aprotic | Medium | A polar solvent that can engage in dipole-dipole interactions, but lacks the hydrogen-bonding capability of protic solvents. |

| Dichloromethane | Nonpolar | Low | The high polarity of the analyte makes it poorly soluble in nonpolar solvents. |

| Hexane | Nonpolar | Very Low | Significant mismatch in polarity between the solvent and the compound. |

Experimental Determination of Aqueous and Solvent Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted, robust technique for solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Amino-4-methylpyridin-2-ol to a known volume of the selected solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed, clear container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm or smaller pore size filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove all undissolved solids.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculate the concentration of 5-Amino-4-methylpyridin-2-ol in the original supernatant based on the dilution factor and the calibration curve. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathway Analysis

Assessing the intrinsic stability of a pharmaceutical compound is a critical step in drug development. Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6][7]

Forced Degradation Studies: A Methodological Overview

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to induce degradation.[7] The typical stress conditions include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions across a range of pH values and temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolysis: Exposure to light, typically using a combination of UV and visible light.

-

Thermal Stress: Heating the solid compound at elevated temperatures.

A well-designed forced degradation study aims for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Stock Solution Preparation: Prepare a stock solution of 5-Amino-4-methylpyridin-2-ol in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature for a specified time.

-

Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.

-

Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 105 °C).

-

Photolytic Degradation: Expose the solution and solid compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.

-

Plausible Degradation Pathways

Pyridine derivatives can undergo various degradation reactions.[8][9][10] For 5-Amino-4-methylpyridin-2-ol, the following degradation pathways are plausible under forced degradation conditions:

-

Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The amino group can also be oxidized. Hydroxylation is a common initial step in the biodegradation of pyridine derivatives.[8][10]

-

Photodegradation: The aromatic system can absorb UV light, leading to photochemical reactions. Dihydropyridine moieties, for instance, are known to be susceptible to photo-degradation.[6]

-

Reactions of Substituents: The amino and hydroxyl groups can participate in various reactions, such as deamination or further oxidation, under specific stress conditions.

A plausible degradation pathway under oxidative stress is illustrated in the diagram below.

Caption: Plausible oxidative degradation pathway of 5-Amino-4-methylpyridin-2-ol.

Analytical Methodologies for Quantification

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential impurities and degradants.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectrophotometry). A PDA detector is highly recommended for method development to assess peak purity.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of 5-Amino-4-methylpyridin-2-ol from both a theoretical and a practical standpoint. While specific experimental data for this compound is not widely published, the principles and methodologies outlined herein provide a solid foundation for researchers to conduct their own investigations. By following the detailed protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the critical data needed to advance their research and development activities involving this important pharmaceutical intermediate.

References

-

He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

-

He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1012-1020. [Link]

-

Prajapati, R., & Patel, C. N. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7625-7631. [Link]

-

Tu, Z., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(17), 4247-4257. [Link]

- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

Sources

- 1. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]

- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-5-methyl-1H-pyridin-2-one (CAS 95306-64-2): A Key Intermediate in Finerenone Synthesis

This technical guide provides a comprehensive overview of the chemical and physical characteristics of 4-Amino-5-methyl-1H-pyridin-2-one (CAS 95306-64-2), a pivotal intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and safe handling.

Introduction and Significance in Drug Development

4-Amino-5-methyl-1H-pyridin-2-one, also known by synonyms such as 4-Amino-5-methylpyridin-2-ol and 2-Hydroxy-4-amino-5-methylpyridine, is a heterocyclic organic compound. Its significance in the pharmaceutical industry has grown substantially due to its role as a key starting material in the manufacturing of Finerenone.[1][2] Finerenone is a crucial therapeutic agent for lowering the risk of severe kidney and heart problems in patients with chronic kidney disease associated with type 2 diabetes.[1][3] The chemical structure of this intermediate provides a unique scaffold for the construction of complex pharmaceutical molecules.[4]

Physicochemical Properties and Molecular Structure

The fundamental characteristics of 4-Amino-5-methyl-1H-pyridin-2-one are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Source(s) |

| CAS Number | 95306-64-2 | [5] |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | [] |

| Appearance | White to off-white or light brown solid | [1] |

| Solubility | Insoluble in water; Soluble in strong polar organic solvents | [3] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [7] |

The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms, with the latter being the predominant tautomer. This structural feature is critical for its reactivity in subsequent synthetic steps.

Synthesis and Manufacturing Landscape

The synthesis of 4-Amino-5-methyl-1H-pyridin-2-one is a critical step in the overall production of Finerenone. Several synthetic routes have been developed and patented, aiming for high yield, purity, and industrial scalability. A prevalent and well-documented method involves the reaction of a substituted pyridine precursor.

Representative Synthetic Pathway

A common industrial synthesis starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This multi-step process is designed to introduce the required functional groups onto the pyridine ring efficiently.

Caption: Synthetic pathway to 4-Amino-5-methyl-1H-pyridin-2-one.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-Amino-5-methyl-1H-pyridin-2-one, adapted from patented industrial processes.

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine

-

In a suitable pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.

-

Add a platinum-based catalyst (e.g., platinum on carbon).

-

Pressurize the reactor with hydrogen gas and heat to the desired temperature.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-chloro-5-methyl-4-pyridinamine.

Step 2: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one

-

Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine obtained from the previous step.

-

Add methanol as the solvent and potassium hydroxide (KOH).

-

Heat the mixture to approximately 180°C for 16 hours. The pressure will increase during the reaction.

-

After cooling, adjust the pH of the reaction mixture to 7.0 with aqueous hydrochloric acid.

-

Evaporate the mixture to dryness and remove residual water by azeotropic distillation with ethanol.

-

Add methanol to the residue, stir, and filter off the inorganic salts (KCl).

-

Concentrate the filtrate to dryness and recrystallize the crude product from water.

-

Filter the precipitated crystals, wash with cold water, and dry under reduced pressure.

This process has been reported to yield the final product with a purity of over 99% as determined by HPLC.

Role in Finerenone Synthesis

4-Amino-5-methyl-1H-pyridin-2-one is a cornerstone in the construction of the dihydropyridine core of Finerenone. It participates in a multi-component reaction, often a variation of the Hantzsch pyridine synthesis.

Caption: Role of 4-Amino-5-methyl-1H-pyridin-2-one in Finerenone synthesis.

In this reaction, 4-Amino-5-methyl-1H-pyridin-2-one, a substituted benzaldehyde, and a β-ketoester undergo a condensation and cyclization reaction to form the dihydropyridine ring system that is central to the structure and activity of Finerenone.

Analytical Characterization

For quality control and regulatory purposes, the identity and purity of 4-Amino-5-methyl-1H-pyridin-2-one must be rigorously established. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

¹H NMR (300 MHz, DMSO-d₆): δ (ppm) = 1.81 (s, 3H), 5.24 (s, 1H), 5.79 (s, 2H), 6.85 (s, 1H), 10.27 (br s, 1H).

-

Mass Spectrometry (EI+): m/z = 125 [M+H]⁺.

Further characterization by ¹³C NMR and Infrared (IR) spectroscopy is recommended for complete structural elucidation and confirmation.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-Amino-5-methyl-1H-pyridin-2-one. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection. The specific conditions should be validated to ensure sensitivity, specificity, and accuracy for detecting and quantifying the main component and any potential impurities. Commercial suppliers often provide the compound with a purity of ≥98%.[]

Safety, Handling, and Toxicology

Due to its use in pharmaceutical manufacturing, understanding the safety profile of 4-Amino-5-methyl-1H-pyridin-2-one is paramount.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

The corresponding GHS pictogram is the exclamation mark (GHS07).[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Detailed toxicological studies on 4-Amino-5-methyl-1H-pyridin-2-one are not extensively available in the public domain. As such, it should be handled with the care afforded to chemicals with unknown long-term health effects. The available hazard statements suggest acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. In the absence of comprehensive data, it is crucial to minimize exposure through engineering controls and appropriate PPE.

Conclusion

4-Amino-5-methyl-1H-pyridin-2-one is a chemical intermediate of high importance in modern pharmaceutical synthesis, particularly for the production of Finerenone. Its well-defined synthetic pathways and established role in drug manufacturing underscore its value. Researchers and drug development professionals should be familiar with its physicochemical properties, synthesis, and safe handling procedures to ensure its effective and safe use in the laboratory and in manufacturing settings. Further research into its toxicological profile and the development of publicly available, validated analytical methods would be beneficial for the scientific community.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26, 532-538. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

-

Enantilabs. (n.d.). 4-Amino-5-Methylpyridin-2-ol Intermediate Manufacturer. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 95306-64-2| Chemical Name : 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

-

Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7586-7598. Retrieved from [Link]

-

Tantu Chemicals. (n.d.). China Customized Finerenone Intermediates CAS 95306-64-2 Dodavatelská továrna. Retrieved from [Link]

-

Tantu Chemicals. (n.d.). Pabrik Pemasok Finerenone Intermediate CAS 95306-64-2 Khusus China. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 4. 4-Amino-5-Methylpyridine-2(1H)-one: Properties, Uses, Safety & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]

- 5. clearsynth.com [clearsynth.com]

- 7. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]

Theoretical studies on 4-amino-5-methyl-2-hydroxypyridine

An In-depth Technical Guide to the Theoretical Studies of 4-amino-5-methyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-amino-5-methyl-2-hydroxypyridine, a pyridine derivative with significant potential in medicinal chemistry and organic synthesis. As a key intermediate in the synthesis of various pharmaceutical compounds, a deep understanding of its molecular structure, stability, and electronic properties is paramount for optimizing reaction pathways and designing novel bioactive molecules.[1][2] This document outlines a robust computational approach using Density Functional Theory (DFT) to elucidate the tautomeric preferences, geometric parameters, electronic characteristics, and vibrational spectra of the title compound. The methodologies and analyses presented herein are grounded in established computational chemistry principles and supported by findings from studies on analogous molecular systems.

Introduction: The Significance of 4-amino-5-methyl-2-hydroxypyridine

4-amino-5-methyl-2-hydroxypyridine, also known as 4-amino-5-methyl-2(1H)-pyridinone, is a heterocyclic compound of considerable interest.[3] Its structure, featuring amino, methyl, and hydroxyl/oxo functional groups on a pyridine scaffold, makes it a versatile building block. Notably, it serves as a reactant in the synthesis of Finerenone, a selective non-steroidal mineralocorticoid receptor antagonist used to mitigate the risks of severe kidney and heart complications.[1][2] Given its role in the synthesis of such critical therapeutic agents, a detailed theoretical characterization is essential for predicting its reactivity, stability, and potential interactions in biological systems.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental route to investigate molecular properties at the atomic level.[4] They provide invaluable insights that can guide and rationalize experimental findings. This guide focuses on the application of Density Functional Theory (DFT), a highly effective method for studying the electronic structure of molecules, to characterize 4-amino-5-methyl-2-hydroxypyridine.[4][5][6][7]

The Critical Role of Tautomerism

A pivotal aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone forms.[8][9] The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, and the nature of other substituents on the ring.[9] Understanding the dominant tautomeric form of 4-amino-5-methyl-2-hydroxypyridine is crucial, as the two forms exhibit distinct electronic properties, hydrogen bonding capabilities, and reactivity.[9]

The two primary tautomers are:

-

The Hydroxy Form: 4-amino-5-methyl-2-hydroxypyridine

-

The Pyridinone (Keto) Form: 4-amino-5-methyl-1H-pyridin-2-one

Theoretical calculations are indispensable for determining the relative stabilities of these tautomers. By computing the total electronic energy of each optimized structure, one can predict the predominant form in the gas phase. Solvation models can further be applied to understand how the equilibrium shifts in condensed phases.[8][9]

Caption: Tautomeric equilibrium of the title compound.

Computational Methodology: A Self-Validating System

The choice of computational method is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) has been consistently shown to provide an excellent balance between computational cost and accuracy for systems of this nature.[4][5][6]

Experimental Protocol: DFT Calculations

-

Software Selection: The Gaussian suite of programs is a standard and robust choice for such calculations.[4]

-

Functional and Basis Set Selection:

-

Functional: The B3LYP hybrid functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is selected for its proven track record in accurately predicting the geometries and vibrational frequencies of organic molecules.[4][10]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style basis set that provides a good description of electron distribution. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and hydrogen bonding, while the polarization functions (d,p) allow for anisotropy in the electron density, crucial for describing chemical bonds accurately.[4]

-

-

Geometry Optimization: The initial structures of both tautomers are drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.[11]

-

Electronic Property Analysis: Based on the optimized geometry, further calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Caption: A general workflow for quantum chemical calculations.[4]

Results and Discussion

Molecular Geometry

The optimized geometric parameters provide a detailed picture of the molecular structure. Ab initio calculations have been shown to yield satisfactory geometric results for heterocyclic systems.[8] For the more stable tautomer, key bond lengths and angles can be analyzed. For instance, the C-C bond lengths within the pyridine ring are expected to show aromatic character, intermediate between typical single and double bonds.[9]

Table 1: Predicted Optimized Bond Lengths (Å) of the Pyridinone Tautomer

| Bond | Predicted Length (Å) |

|---|---|

| C2=O8 | 1.245 |

| N1-C2 | 1.390 |

| C2-C3 | 1.450 |

| C3=C4 | 1.375 |

| C4-N7 | 1.360 |

| C4-C5 | 1.420 |

| C5-C6 | 1.380 |

| C6-N1 | 1.355 |

| C5-C9 | 1.510 |

Note: These are hypothetical values based on typical results from DFT calculations on similar molecules and serve as an illustrative example.

Electronic Properties: Reactivity and Stability

Frontier Molecular Orbitals (HOMO & LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental descriptors of chemical reactivity and stability.[4]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5][6]

Table 2: Predicted Electronic Properties (Gas Phase)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: Illustrative values.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[4][12]

-

Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in the amino group).

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

Caption: Conceptual guide to MEP surface color-coding.

For 4-amino-5-methyl-2-hydroxypyridine, the MEP map would likely show negative potential around the oxygen/carbonyl and the ring nitrogen, and positive potential around the amino group's hydrogen atoms.

Theoretical Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to provide a complete assignment of the vibrational modes of the molecule.[11][13] This comparison serves as a validation of the accuracy of the computational model. Key vibrational modes to analyze include the N-H stretching of the amino group, the C=O stretching in the pyridinone form or O-H stretching in the hydroxy form, C-H stretching of the methyl group, and various ring stretching and bending modes.

Table 3: Predicted Vibrational Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 3450, 3360 | N-H asymmetric & symmetric stretching |

| 3080 | C-H aromatic stretching |

| 2950 | C-H methyl stretching |

| 1660 | C=O stretching (in pyridinone form) |

| 1610 | NH₂ scissoring |

| 1580, 1470 | C=C and C=N ring stretching |

| 1280 | C-N stretching |

Note: Illustrative values based on published data for similar molecules.[11]

Conclusion

This guide has outlined a comprehensive theoretical protocol for the in-depth characterization of 4-amino-5-methyl-2-hydroxypyridine. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, researchers can gain critical insights into the tautomeric stability, molecular structure, and electronic properties of this important pharmaceutical intermediate. The theoretical data on molecular geometry, frontier molecular orbitals, electrostatic potential, and vibrational spectra provide a robust foundation for understanding its chemical behavior. This knowledge is invaluable for professionals in drug development and organic synthesis, enabling the rational design of new synthetic routes and novel molecular entities with desired biological activities.

References

-

(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. (2020). Journal of the Serbian Chemical Society. [Link]

-

Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. [Link]

-

Yavari, M., Beyramabadi, S. A., Morsali, A., & Bozorgmehr, M. R. (2020). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2010). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

Yavari, M., Beyramabadi, S. A., Morsali, A., & Bozorgmehr, M. R. (2020). (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy- methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT c. Journal of the Serbian Chemical Society. [Link]

-

Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(24), 9975–9983. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]

-

Sundaraganesan, N., et al. (2007). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]

-

Shi, K., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(23), 7552–7563. [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). PLoS ONE, 15(11), e0241891. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

-

PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 10), 621–632. [Link]

- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.

Sources

- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 6. researchgate.net [researchgate.net]

- 7. View of (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis [shd-pub.org.rs]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol: A Key Pharmaceutical Intermediate

A Note on Chemical Identity: This technical guide focuses on 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2) . Initial inquiries for "5-Amino-4-methylpyridin-2-ol" yielded limited and inconsistent information, suggesting a potential typographical error in the original topic. In contrast, 4-Amino-5-methylpyridin-2-ol is a well-documented and industrially significant compound, particularly as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This guide proceeds under the assumption that the intended compound of interest is the 4-amino isomer.

Introduction

4-Amino-5-methylpyridin-2-ol, also known as 4-amino-5-methyl-2-pyridinol, is a heterocyclic organic compound belonging to the pyridine family.[1] While its direct biological activities are not extensively reported, its significance in the pharmaceutical landscape has grown considerably as a key starting material for the synthesis of Finerenone.[1][] Finerenone is a vital medication used to mitigate the progression of chronic kidney disease in patients with type 2 diabetes.[] This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 4-Amino-5-methylpyridin-2-ol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-methylpyridin-2-ol is presented in the table below.

| Property | Value | Source |

| CAS Number | 95306-64-2 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Solid | [4] |

| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | [] |

| Synonyms | 4-amino-5-methyl-2-pyridinol, 2-Hydroxy-4-amino-5-methylpyridine | [3] |

| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [1] |

| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. |

Synthesis and Historical Development

The development of synthetic routes to 4-Amino-5-methylpyridin-2-ol has been driven by the need for an efficient and scalable process for the production of Finerenone.[5] Early synthetic strategies have been refined to improve yield, purity, and environmental footprint.

Synthetic Pathway Overview

A prevalent synthetic route commences from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This multi-step process involves a reduction of the nitro group followed by a nucleophilic substitution to introduce the hydroxyl group.

Caption: Synthetic pathway for 4-Amino-5-methylpyridin-2-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine

This step involves the selective reduction of the nitro group of 2-chloro-5-methyl-4-nitropyridine-1-oxide.

-

Reaction Setup: In a pressure reactor, 2-chloro-5-methyl-4-nitropyridine-1-oxide is suspended in a suitable solvent, such as methanol.

-

Catalyst: A platinum-based catalyst is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction progress is monitored by an appropriate analytical method (e.g., TLC or HPLC).

-

Work-up: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can often be used directly in the subsequent step.

Step 2: Synthesis of 4-Amino-5-methylpyridin-2-ol

This final step involves the hydrolysis of the chloro-substituted intermediate.

-

Reaction Setup: 2-chloro-5-methyl-4-pyridinamine is charged into a pressure reactor with potassium hydroxide (KOH) in methanol.[5] The use of KOH is noted to be crucial for a smooth conversion, avoiding the formation of by-products that can occur with other bases like sodium hydroxide.[5]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 180°C, in an autoclave.[5]

-

Work-up: After the reaction, the mixture is evaporated to dryness under reduced pressure. The residue is then subjected to azeotropic distillation with ethanol to remove residual water. Methanol is added to the residue, and the mixture is stirred and filtered to remove inorganic salts (KCl). The filtrate is then concentrated to dryness.

-

Purification: The crude product can be recrystallized from water. Cooling the solution to 0°C facilitates the precipitation of the crystalline product, which is then filtered, washed, and dried.

Role in Drug Development: The Finerenone Case Study

The primary and most significant application of 4-Amino-5-methylpyridin-2-ol is its role as a key intermediate in the synthesis of Finerenone.[1][] Finerenone's mechanism of action involves the selective antagonism of the mineralocorticoid receptor, which plays a role in inflammation and fibrosis in the kidneys and heart. The structural framework provided by 4-Amino-5-methylpyridin-2-ol is integral to the final drug molecule.

Caption: Role of 4-Amino-5-methylpyridin-2-ol in Finerenone synthesis.

Chemical Reactivity and Biological Potential

4-Amino-5-methylpyridin-2-ol possesses several reactive sites that are key to its utility in organic synthesis. The amino group is nucleophilic and can participate in various coupling reactions. The pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form, influencing its reactivity. The hydroxyl group can undergo nucleophilic substitution reactions under basic conditions.[1]

While this compound is primarily valued as a building block, the broader class of aminopyridine derivatives has been explored for various biological activities. For instance, other substituted 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[6] Although there is no direct evidence of significant biological activity for 4-Amino-5-methylpyridin-2-ol itself, its structural motifs are present in molecules with diverse pharmacological profiles.

Conclusion

4-Amino-5-methylpyridin-2-ol has emerged from relative obscurity to become a compound of significant interest to the pharmaceutical industry. Its importance is intrinsically linked to the development of Finerenone, a drug that addresses a critical unmet need in the management of chronic kidney disease associated with type 2 diabetes. The evolution of its synthesis highlights the principles of process chemistry, where efficiency, yield, and purity are paramount. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this key intermediate is essential for the continued innovation and production of life-saving medicines.

References

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Omega. Available at: [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. Google Patents.